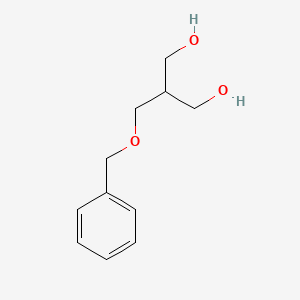
2-((Benzyloxy)methyl)propane-1,3-diol
Overview
Description
2-((Benzyloxy)methyl)propane-1,3-diol, also known as 2-benzyloxy-1,3-propanediol, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble compound, and is used as a solvent and reagent in various organic synthesis processes. The compound is also used in the manufacture of drugs, cosmetics, and pharmaceuticals.
Scientific Research Applications
Carbonyl Protection
2-((Benzyloxy)methyl)propane-1,3-diol is utilized in the protection of carbonyl groups. Aldehydes and ketones can be converted into corresponding 1,3-dioxanes using this compound. The protective group can be removed under mild base conditions after activation by quaternization with methyl iodide (Katritzky, Fan, & Li, 1987).
Antiwear Agents in Fuels
Diol centered complex esters, including this compound, have been assessed as antiwear agents in aviation turbine fuels, diesel fuels, and light mineral oil. These esters are found to be effective in enhancing the antiwear properties of these fuels (Misra, Mehrotra, Srivastava, & Nandy, 1973).
Synthesis of Carboxylic Acids
This compound is involved in the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. It facilitates the preparation of various functionalized aryl- and alkenyl-carboxylic acids, which are significant in chemical synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Dendritic Architecture in Chiral Objects
In the field of chiral chemistry, 2-(benzyloxy)-1-[3,5-bis[[3,5-bis(benzyloxy)]benzyloxy]benzyloxy]-3-[[3,5-bis(benzyloxy)]benzyloxy] propane is synthesized and characterized. This compound demonstrates the concept of "cryptochirality" in macromolecular analogues, important for understanding chiral properties in complex molecules (Peerlings, Struijk, & Meijer, 1998).
Hydrogenation Catalysts
The compound is involved in the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol, a reaction catalyzed using copper-loaded catalysts. This showcases its application in catalytic processes (Paczkowski & Hölderich, 1997).
Electrochemical Properties in Iron Complexes
Benzyloxy-functionalized 1,3-propanedithiolate iron complexes are synthesized for studying electrochemical properties relevant to hydrogenases. These complexes are significant for understanding the electrochemical behavior of iron-based catalysts (Song, Gao, Luo, Wang, Sun, & Song, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers Relevant papers related to “2-((Benzyloxy)methyl)propane-1,3-diol” include studies on its synthesis and safety data sheets . These papers provide valuable insights into the properties and potential applications of the compound.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRWMXZIGBWCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437167 | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117087-18-0 | |
| Record name | 2-[(Phenylmethoxy)methyl]-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117087-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-benzyloxymethyl-propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-((Benzyloxy)methyl)propane-1,3-diol in the synthesis of the bisphosphonate alkylating agent described in the research?
A1: this compound serves as a key intermediate in the multi-step synthesis of the novel bisphosphonate alkylating agent, tetraisopropyl {2-[(mesyloxy)methyl]propane-1,3-diyl}bis(oxymethylene)bisphosphonate. [] The synthesis starts with diethyl 2,2-bis(hydroxymethyl)malonate, which undergoes decarbethoxylation to form a 1,3-dioxane derivative. This compound is then introduced via chloromethylation, followed by an Arbuzov reaction with triisopropyl phosphite to ultimately yield the desired bisphosphonate building block. [] This building block is then used to alkylate various nucleobases to generate potential antiviral or cytostatic agents.
Q2: Did the resulting bisphosphonate compounds synthesized using this method demonstrate any antiviral or cytostatic activity?
A2: While the synthetic pathway utilizing this compound successfully produced novel bisphosphonate derivatives of purines and pyrimidines, these compounds did not exhibit detectable antiviral or cytostatic activity in the study's assays. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)


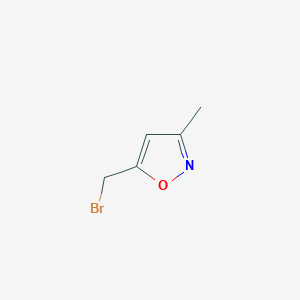
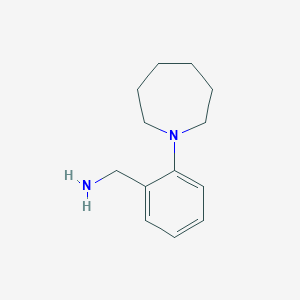

![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)

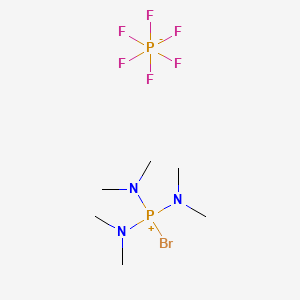
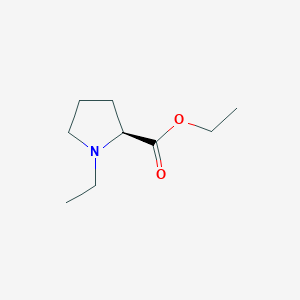
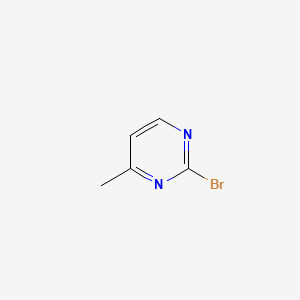
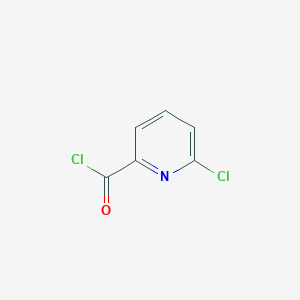
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
